Calcium bis(2-ethylhexanolate)

Description

Significance and Historical Context of Metal Carboxylates in Industrial Chemistry

Metal carboxylates, also known as metal soaps, are compounds in which a metal ion is bonded to the carboxylate anion of a carboxylic acid. pgmsmetal.com Their history dates back to ancient times, with one of the earliest uses being lead linoleates in paints for mummification. wits.ac.za The lubricating properties of lime soap-thickened lubricants were recognized as early as 1400 B.C. for chariot wheels. wits.ac.za The industrial revolution in the 1800s saw a surge in the use of metal carboxylates, particularly in the paint industry where lead and manganese carboxylates were employed as driers. wits.ac.za

In contemporary industrial chemistry, metal carboxylates have a vast range of applications. They are crucial as catalysts, stabilizers, and driers in various sectors. umicore.comgrandviewresearch.com For instance, they act as powerful and versatile catalysts in the production of polyurethanes, rubber, and in petrochemical processes. umicore.com In the paint and coatings industry, they function as driers, with primary driers like cobalt and manganese ensuring the decomposition of hydroperoxides, while auxiliary driers such as those based on calcium and zinc help prevent wrinkling and improve hardness and gloss. umicore.com

Metal carboxylates are also essential additives in lubricating oils and greases, enhancing thermal stability and oxidation resistance. grandviewresearch.com Other applications include their use as rubber adhesion promoters in the tire industry, corrosion inhibitors, and as precursors for creating metal oxide nanomaterials. umicore.comwisdomlib.org The versatility of these compounds stems from the ability to create a wide variety of unique chemicals with different properties by simply changing the metal or the organic carboxylic acid involved. umicore.com

Scope and Objectives of Academic Inquiry into Calcium bis(2-ethylhexanolate)

Academic research into Calcium bis(2-ethylhexanolate), also known as calcium 2-ethylhexanoate (B8288628) or calcium octoate, focuses on its synthesis, properties, and applications. chemicalbook.comamericanelements.com A primary objective is to understand its role and efficacy as a catalyst and stabilizer, particularly in the polymer industry. ontosight.ai

One area of investigation is its function as a thermal stabilizer and catalyst in the production of polyvinyl chloride (PVC). ontosight.ai Researchers also explore its use in combination with other metal carboxylates as a drier in paints and coatings, where it acts as a pigment wetting and dispersing agent. umicore.comchemicalbook.com

A significant research direction involves its application as a catalyst in polymerization reactions. americanelements.com For example, studies have investigated its activity in the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable polymer. researchgate.net While it has been found to be less active than its zinc counterpart in this specific reaction, such studies are crucial for developing biocompatible catalysts for medical and pharmaceutical devices. researchgate.net

The synthesis of Calcium bis(2-ethylhexanolate) is another key area of academic inquiry. Research focuses on developing efficient and cost-effective production methods, such as the metathesis reaction between sodium 2-ethylhexanoate and calcium chloride. Understanding the chemical and physical properties of the compound, including its solubility in organic solvents and its coordination chemistry, is fundamental to optimizing its use in various applications. americanelements.comontosight.ai

Fundamental Role of Calcium as a Central Metal in Organometallic Catalysis and Materials Science

Calcium, an alkaline earth metal, is the fifth most abundant element in the Earth's crust. wikipedia.orgbritannica.com Its low toxicity, biocompatibility, and cost-effectiveness make it an attractive alternative to traditional transition metal catalysts. fau.eurug.nl The field of organocalcium chemistry has seen significant development, exploring the unique reactivity of compounds containing a calcium-to-carbon bond. wikipedia.orgresearchgate.net

In Organometallic Catalysis:

The use of calcium-based catalysts is a rapidly growing field. fau.eu Organocalcium compounds have been investigated as catalysts for various organic transformations, including polymerization. wikipedia.org For instance, they have shown promise in the polymerization of polylactide with high selectivity. wikipedia.org The larger size of the calcium ion compared to alkali metals or magnesium can influence the catalytic process. wikipedia.org Research groups are actively demonstrating that simple main group metals like calcium can often replace more expensive and toxic transition metals such as platinum or palladium in catalytic processes like the hydrogenation of imines. fau.eu Calcium species can also act as Lewis acid catalysts in reactions like Friedel-Crafts alkylation and the hydroarylation of olefins. rug.nl

In Materials Science:

Calcium compounds are fundamental to materials science. Calcium carbonate is a primary component of construction materials like limestone and marble and is used in the production of cement. britannica.comsamaterials.com In its metallic form, calcium is used as a reducing agent in the preparation of other metals and as an alloying agent for aluminum, copper, and lead. britannica.comrsc.org Calcium salts, such as calcium carbonate, are also used as fillers in the production of plastics and rubber. samaterials.com Furthermore, the study of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation, often involves metal-carboxylate clusters, highlighting another intersection of calcium chemistry and materials science. wikipedia.org

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula |

| Calcium bis(2-ethylhexanolate) | Calcium 2-ethylhexanoate; Calcium octoate | C₁₆H₃₀CaO₄ |

| 2-Ethylhexanoic acid | 2-EHA; Octoic acid | C₈H₁₆O₂ |

| Lead linoleate | Pb(C₁₈H₃₁O₂)₂ | |

| Manganese carboxylates | Varies | |

| Cobalt carboxylates | Varies | |

| Zinc carboxylates | Varies | |

| Polyvinyl chloride | PVC | (C₂H₃Cl)n |

| Polylactide | PLA | (C₃H₄O₂)n |

| Sodium 2-ethylhexanoate | C₈H₁₅NaO₂ | |

| Calcium chloride | CaCl₂ | |

| Calcium carbonate | CaCO₃ | |

| Platinum | Pt | |

| Palladium | Pd | |

| Zinc | Zn | |

| Magnesium | Mg | |

| Aluminum | Al | |

| Copper | Cu | |

| Lead | Pb |

Chemical Properties of Calcium bis(2-ethylhexanolate)

| Property | Value | Source |

| Molecular Weight | 326.49 g/mol | thermofisher.com |

| Appearance | White to almost white powder; Liquid | chemicalbook.comnih.gov |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone | ontosight.ai |

| IUPAC Name | calcium;2-ethylhexanoate | nih.gov |

| CAS Number | 136-51-6 | nih.gov |

| SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ca+2] | nih.gov |

| InChI Key | LTPCXXMGKDQPAO-UHFFFAOYSA-L | thermofisher.com |

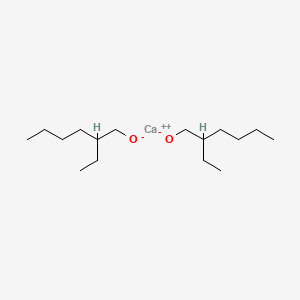

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93805-79-9 |

|---|---|

Molecular Formula |

C16H34CaO2 |

Molecular Weight |

298.52 g/mol |

IUPAC Name |

calcium;2-ethylhexan-1-olate |

InChI |

InChI=1S/2C8H17O.Ca/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |

InChI Key |

USNBCOQMJRWBCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Calcium Bis 2 Ethylhexanolate

Direct Neutralization Routes

Direct neutralization represents a common and straightforward approach to synthesizing Calcium bis(2-ethylhexanolate). These methods involve the direct reaction of a calcium source with 2-ethylhexanoic acid.

Reaction of Metallic Calcium Powder with 2-Ethylhexanoic Acid

The synthesis of Calcium bis(2-ethylhexanolate) can be accomplished through the direct reaction of metallic calcium with 2-ethylhexanoic acid. This redox reaction involves the oxidation of calcium metal to its Ca²⁺ state and the deprotonation of the carboxylic acid. The process results in the formation of the calcium salt and hydrogen gas. To manage the reaction rate and dissipate the generated heat, this reaction is typically conducted in a suitable solvent, such as toluene, often under reflux conditions. The evolution of hydrogen gas serves as a clear indicator that the reaction is proceeding.

General Reaction: Ca(s) + 2 C₈H₁₆O₂(l) → Ca(C₈H₁₅O₂)₂(s) + H₂(g)

Reaction of Calcium Oxide with 2-Ethylhexanoic Acid

A prevalent and industrially significant direct route is the neutralization reaction between calcium oxide (CaO) and 2-ethylhexanoic acid. This acid-base reaction is an exothermic process that yields Calcium bis(2-ethylhexanolate) and water. The synthesis is commonly performed in a non-polar solvent, like mineral spirits, to control viscosity and facilitate the reaction. The water produced during the reaction is typically removed by heating the mixture to drive the equilibrium toward the formation of the product.

General Reaction: CaO(s) + 2 C₈H₁₆O₂(l) → Ca(C₈H₁₅O₂)₂(s) + H₂O(l)

Neutralization Using Calcium Carbonate or Calcium Hydroxide (B78521)

Analogous to the synthesis of other metal carboxylates, calcium carbonate (CaCO₃) and calcium hydroxide (Ca(OH)₂) are effective calcium sources for neutralization reactions.

The reaction with calcium hydroxide is a direct acid-base neutralization, similar to the reaction with calcium oxide, forming the calcium salt and water. google.comstackexchange.com A typical industrial preparation involves adding 2-ethylhexanoic acid to a slurry of calcium hydroxide in a solvent like mineral spirits. google.com The mixture is then heated to remove the water formed during the reaction. google.com

General Reaction with Calcium Hydroxide: Ca(OH)₂(s) + 2 C₈H₁₆O₂(l) → Ca(C₈H₁₅O₂)₂(s) + 2H₂O(l) stackexchange.com

Using calcium carbonate results in the formation of the desired salt, water, and carbon dioxide gas. The effervescence from the evolution of CO₂ is a characteristic feature of this reaction and helps to drive it to completion.

General Reaction with Calcium Carbonate: CaCO₃(s) + 2 C₈H₁₆O₂(l) → Ca(C₈H₁₅O₂)₂(s) + H₂O(l) + CO₂(g)

Metathesis Reactions for Calcium 2-Ethylhexanoate (B8288628) Generation

Metathesis, or double decomposition, reactions offer an indirect but highly effective route for synthesizing high-purity Calcium bis(2-ethylhexanolate). researchgate.net This method typically involves two steps. First, an alkali metal salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate, is prepared by neutralizing the acid with a base like sodium hydroxide. In the second step, this sodium salt is reacted with a soluble calcium salt, commonly calcium chloride (CaCl₂), in an aqueous solution. google.com

The desired product, Calcium bis(2-ethylhexanolate), is insoluble in the aqueous medium and precipitates out of the solution, which allows for easy separation. The sodium chloride byproduct remains dissolved in the water. This method is advantageous due to its high yield, often 90-95% or more, and the high purity of the resulting product. researchgate.net

| Step | Reactants | Products |

| 1 | 2-Ethylhexanoic Acid + Sodium Hydroxide | Sodium 2-Ethylhexanoate + Water |

| 2 | Sodium 2-Ethylhexanoate + Calcium Chloride | Calcium bis(2-ethylhexanolate) (precipitate) + Sodium Chloride (aqueous) |

Optimization of Synthetic Pathways through Design of Experiments

While specific studies on the application of Design of Experiments (DoE) to Calcium bis(2-ethylhexanolate) synthesis are not extensively detailed in the provided search results, DoE is a powerful statistical methodology for optimizing chemical processes. nih.gov It allows for the simultaneous variation of multiple factors to identify the optimal conditions that maximize yield and purity while minimizing experimental runs. nih.gov

For the synthesis of Calcium bis(2-ethylhexanolate), key parameters that could be optimized using DoE include:

Stoichiometric Ratios: The purity of the final product is significantly dependent on maintaining precise stoichiometric ratios between the reactants.

Temperature: Reaction temperature can influence reaction rates and the formation of byproducts.

Reaction Time: Adequate time is necessary to ensure the reaction goes to completion.

Solvent Type and Amount: The choice of solvent can affect reaction kinetics, heat transfer, and product isolation.

By systematically varying these parameters, a statistical model can be built to predict the optimal combination for achieving the desired product characteristics. Modern approaches like Bayesian optimization are also being explored as efficient alternatives to traditional DoE for chemical process optimization. rsc.org

Purification and Yield Enhancement Strategies in Laboratory Synthesis

The yield and purity of Calcium bis(2-ethylhexanolate) are directly influenced by the chosen synthetic route and the specific reaction conditions employed. Strategies to enhance yield and purity are critical in both laboratory and industrial settings.

Yield Enhancement:

Choice of Synthetic Route: Metathesis reactions are often favored for achieving high yields. researchgate.net

Control of Reaction Conditions: As mentioned previously, precise control over reactant ratios, temperature, and reaction time is crucial for maximizing the conversion of reactants to the desired product.

Removal of Byproducts: In neutralization reactions that produce water, its removal (e.g., by heating) can shift the reaction equilibrium to favor product formation, thereby increasing the yield. google.com

Purification Strategies:

Filtration: This is a common and effective method to remove solid impurities, such as unreacted calcium metal or byproduct salts like sodium chloride from metathesis reactions.

Washing: The filtered product can be washed with a suitable solvent, such as toluene, to remove any remaining soluble impurities and enhance its purity.

Drying: After filtration and washing, the purified product is typically dried to remove any residual solvent.

| Purification Step | Purpose | Impurities Removed |

| Filtration | To separate the solid product from the liquid reaction mixture. | Unreacted solid starting materials, insoluble byproducts (e.g., NaCl). |

| Washing | To remove soluble impurities from the surface of the product. | Residual reactants, soluble byproducts. |

| Drying | To remove the washing solvent. | Residual solvent (e.g., toluene, water). |

Advanced Characterization Techniques for Calcium Bis 2 Ethylhexanolate Systems

Spectroscopic Methods for Coordination Environment Analysis

Spectroscopic techniques are pivotal in elucidating the molecular structure and the nature of the bonding between the calcium ion and the 2-ethylhexanoate (B8288628) ligands.

Infrared (IR) spectroscopy is a powerful tool for investigating the coordination of the carboxylate group of the 2-ethylhexanoate ligand to the calcium ion. The key diagnostic spectral region is where the carboxylate group (COO⁻) vibrations appear. The free 2-ethylhexanoic acid shows a characteristic C=O stretching vibration for the carboxylic acid group, typically around 1700-1725 cm⁻¹. Upon deprotonation and coordination to a metal ion like calcium, this band is replaced by two distinct bands corresponding to the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group.

The positions of these bands and the separation between them (Δν = νₐsym - νₛym) provide insight into the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging). For Calcium bis(2-ethylhexanolate), the IR spectrum shows strong absorption bands that are indicative of an ionic bond between the calcium and the carboxylate group. In related metal carboxylates, the asymmetric stretching vibration is typically observed in the 1550-1620 cm⁻¹ range, while the symmetric stretch appears in the 1400-1440 cm⁻¹ range. For instance, the IR spectrum of calcium acetate, a simpler analogue, displays a prominent carbonyl peak in the 1600-1700 cm⁻¹ region. irdg.org

Table 1: Typical Infrared Absorption Frequencies for Carboxylate Groups

| Vibration Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Asymmetric stretch (νₐsym) | 1550 - 1620 | C=O stretching in the COO⁻ group |

This table presents typical ranges and the exact positions can vary based on the specific compound and its physical state.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the organic 2-ethylhexanoate ligand.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to confirm the structure of the organic part of the molecule. chemicalbook.comnih.gov The ¹H NMR spectrum shows characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl and butyl chains, as well as the methine (CH) proton at the chiral center. The ¹³C NMR spectrum complements this by showing distinct resonances for each carbon atom in the 2-ethylhexanoate ligand. chemicalbook.comnih.gov

Metal Nuclei NMR: Direct observation of the calcium nucleus by NMR is challenging. The only NMR-active isotope, ⁴³Ca, has a very low natural abundance (0.135%) and a nuclear spin of 7/2, which results in a large quadrupole moment. northwestern.edu This leads to very broad signals and low sensitivity, making ⁴³Ca NMR difficult to perform and generally not practical for routine characterization of compounds like Calcium bis(2-ethylhexanolate). For related bimetallic systems, NMR of other nuclei can be informative. For example, ⁷Li-NMR has been used to study lithium-containing bimetallic complexes, providing insights into the local environment of the lithium ion.

Table 2: Predicted ¹³C NMR Chemical Shifts for the 2-Ethylhexanoate Ligand

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (Carboxylate) | ~184 |

| C2 (Methine) | ~48 |

| C3 (Methylene, butyl) | ~32 |

| C4 (Methylene, butyl) | ~29 |

| C5 (Methylene, butyl) | ~23 |

| C6 (Methyl, butyl) | ~14 |

| C7 (Methylene, ethyl) | ~26 |

Note: These are approximate values and can be influenced by the solvent and coordination to the calcium ion.

Crystallographic Studies for Solid-State Structure Determination

In many calcium carboxylate complexes, the calcium ion is typically coordinated by multiple oxygen atoms from the carboxylate groups and sometimes solvent molecules. The coordination numbers can vary, with 6, 7, and 8 being common, leading to different coordination geometries such as distorted octahedral or square antiprismatic arrangements. iucr.org For example, in diaquabis(L-ascorbato)calcium(II), eight oxygen atoms form a distorted square antiprism around the calcium ion. iucr.org The 2-ethylhexanoate ligands can act as bridging ligands, connecting multiple calcium centers to form polymeric chains or more complex network structures in the solid state. The bulky nature of the 2-ethylhexyl group would significantly influence the crystal packing.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to obtain structural information through fragmentation analysis. However, direct analysis of metal salts like Calcium bis(2-ethylhexanolate) by techniques like Gas Chromatography-Mass Spectrometry (GC/MS) is not feasible due to the compound's low volatility and thermal lability.

Instead, analysis is often performed on the parent 2-ethylhexanoic acid. hmdb.cahmdb.ca The calcium salt can be acidified to liberate the free acid, which can then be extracted and analyzed by GC/MS. The mass spectrum of 2-ethylhexanoic acid will show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for its identification. Techniques like Electrospray Ionization (ESI-MS) might allow for the direct observation of ions related to the intact calcium complex in solution.

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic methods are essential for assessing the purity of Calcium bis(2-ethylhexanolate) and separating any impurities or related components. njit.edunih.gov

Gas Chromatography (GC): As with mass spectrometry, GC is not suitable for the direct analysis of the calcium salt. However, it is a primary method for determining the purity of the 2-ethylhexanoic acid raw material or for analyzing the ligand portion of the salt after an acidification and extraction procedure. This allows for the quantification of isomers or other organic impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique for the analysis of non-volatile and thermally sensitive compounds. nih.gov It can be used to assess the purity of the calcium salt itself, potentially separating it from other metal salts or related byproducts. Different HPLC modes, such as reversed-phase or ion-exchange chromatography, could be employed depending on the specific analytical goal.

Thermal Analysis for Decomposition and Stability Profiles

Thermal analysis techniques are used to study the thermal stability and decomposition behavior of Calcium bis(2-ethylhexanolate).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When Calcium bis(2-ethylhexanolate) is heated, TGA can identify the temperatures at which decomposition occurs. The process typically involves the loss of the organic ligands, ultimately leaving a residue of a calcium-containing inorganic compound, such as calcium oxide or calcium carbonate, depending on the atmosphere (inert or oxidative). The resulting mass loss can be compared to the theoretical value to confirm the stoichiometry of the decomposition process.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can detect phase transitions, such as melting or crystallization, as well as the heat associated with decomposition. For Calcium bis(2-ethylhexanolate), DSC can provide information on its melting behavior and the energetics of its thermal breakdown. When the material is exposed to elevated temperatures or open flame, irritating fumes and organic acid vapors may be generated. gelest.comchemicalbook.com

Table 3: Summary of Characterization Techniques and Information Obtained

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Ligand-metal coordination mode, functional group identification. |

| Nuclear Magnetic Resonance (NMR) | Structure of the organic ligand. |

| X-ray Crystallography | Solid-state structure, bond lengths, coordination geometry (on related complexes). |

| Mass Spectrometry (MS) | Molecular weight and structure of the organic ligand (via indirect analysis). |

| Chromatography (GC, HPLC) | Purity assessment, separation of components. |

Table of Compounds Mentioned

| Compound Name |

|---|

| Calcium bis(2-ethylhexanolate) |

| 2-Ethylhexanoic acid |

| Calcium acetate |

| Diaquabis(L-ascorbato)calcium(II) |

| Calcium oxide |

Mechanistic Investigations of Calcium Bis 2 Ethylhexanolate in Catalytic Processes

Coordination-Insertion Mechanisms in Polymerization Systems

While specific studies detailing the use of Calcium bis(2-ethylhexanolate) as a primary catalyst for coordination-insertion polymerization are not extensively documented, its role can be understood by examining analogous calcium-based catalytic systems, particularly in the context of ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (CL) and lactide (LA). The ROP of these monomers is a key method for producing biodegradable polyesters such as poly(ε-caprolactone) (PCL) and polylactide (PLA).

The generally accepted pathway for ROP catalyzed by metal complexes, including those of calcium, is the coordination-insertion mechanism. researchgate.net This process involves several key steps:

Initiation : The process typically requires an initiator, often an alcohol (ROH), which coordinates to the calcium metal center.

Monomer Coordination : A molecule of the cyclic ester monomer coordinates to the Lewis acidic calcium center, usually through the carbonyl oxygen. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

Nucleophilic Attack (Insertion) : The alkoxide group (RO-), either from the initiator or attached to the catalyst, attacks the activated carbonyl carbon of the coordinated monomer. This leads to the opening of the cyclic ester ring and the formation of a new, longer ester chain that remains attached to the calcium center.

Propagation : Subsequent monomer molecules coordinate to the calcium center and insert into the calcium-alkoxide bond of the growing polymer chain, repeating the process and extending the polymer.

Studies on various calcium complexes, such as organic amino calcium catalysts, have shown high activity in the ROP of CL and LA, proceeding via this coordination-insertion pathway where the active site is a Ca-O bond. researchgate.net The activity of such calcium catalysts demonstrates their potential in polyester (B1180765) synthesis. acs.org The 2-ethylhexanoate (B8288628) ligands in Calcium bis(2-ethylhexanolate) would remain coordinated to the calcium center, influencing its solubility and steric environment, which in turn affects the coordination of the monomer and the propagation rate.

Role as an Acid Scavenger and Reducing Agent

Calcium bis(2-ethylhexanolate) functions effectively as an acid scavenger, a critical role in the stabilization of polymers like polyolefins. During polymer processing or degradation, acidic residues can be generated from various sources, including catalyst remnants (e.g., chlorides from Ziegler-Natta catalysts) or the breakdown of flame retardants and other additives. These acidic impurities can catalyze further polymer degradation, leading to discoloration and loss of mechanical properties.

Metal carboxylates, such as calcium stearate (B1226849) and by extension Calcium bis(2-ethylhexanolate), neutralize these harmful acids through a simple acid-base reaction. The carboxylate anion acts as a base, reacting with the acidic protons to form the corresponding carboxylic acid (2-ethylhexanoic acid) and a calcium salt (e.g., calcium chloride). This reaction sequesters the corrosive acids, protecting both the polymer matrix and the processing equipment.

| Component | Role | Mechanism |

| Calcium bis(2-ethylhexanolate) | Acid Scavenger / Stabilizer | Neutralizes acidic residues (e.g., HCl) from catalyst remnants. |

| Acidic Impurity (e.g., HCl) | Degradation Catalyst | Promotes polymer chain scission and discoloration. |

| Reaction | Neutralization | Ca(OOCR)₂ + 2HCl → CaCl₂ + 2RCOOH |

Based on available scientific literature, a role for Calcium bis(2-ethylhexanolate) as a reducing agent is not documented. Its function is primarily associated with its properties as a Lewis acid catalyst, a precursor, and an acid-neutralizing agent, where the calcium ion maintains a stable +2 oxidation state.

Catalytic Pathways in Oxidation Reactions (e.g., Cumene (B47948) Oxidation)

Calcium bis(2-ethylhexanolate) has been investigated as a catalyst in the oxidation of cumene to cumene hydroperoxide (CHP), which is a crucial intermediate step in the production of phenol (B47542) and acetone. The oxidation of cumene proceeds via a radical chain mechanism. While this reaction can occur non-catalytically, catalysts are used to improve the rate and selectivity.

Kinetic modeling studies have shown that 2-ethylhexanoates of Group 2 metals, including calcium, accelerate the industrial oxidation of cumene. The catalytic effect is primarily attributed to the decomposition of cumene hydroperoxide, which generates radicals that propagate the oxidation chain. The general kinetic scheme involves initiation, chain propagation, and termination steps. The metal carboxylate influences the rates of these steps.

When cumene oxidation is catalyzed by Calcium bis(2-ethylhexanolate), the formation of byproducts such as acetophenone (B1666503) is significantly increased compared to reactions catalyzed by 2-ethylhexanoates of metals like zinc or mercury. This suggests that the calcium catalyst participates directly in pathways leading to byproduct formation. A comparative study of various metal 2-ethylhexanoates established that while magnesium and cadmium compounds showed the best combination of acceleration and selectivity, calcium also demonstrated significant catalytic activity.

| Catalyst | Relative Acceleration | Selectivity Impact | Key Observation |

| Calcium bis(2-ethylhexanolate) | Moderate | Moderate reduction | Increases formation of acetophenone. |

| Magnesium bis(2-ethylhexanoate) | High | Moderate reduction | Considered among the most effective catalysts. |

| Cadmium bis(2-ethylhexanoate) | Moderate | Low reduction | Good balance of activity and selectivity. |

| Non-catalytic | Baseline | High | Slower reaction rate. |

Mechanistic Aspects of Transesterification Reactions

Calcium compounds, particularly calcium oxide (CaO), are well-known heterogeneous catalysts for transesterification reactions, such as the production of biodiesel from triglycerides. While Calcium bis(2-ethylhexanolate) is a homogeneous catalyst, the fundamental mechanism involving the calcium center shares similarities. Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.

In base-catalyzed transesterification, the mechanism proceeds as follows:

Alkoxide Formation : The catalyst's basic site deprotonates the alcohol (e.g., methanol) to form a nucleophilic alkoxide (e.g., methoxide). For a calcium carboxylate, the carboxylate anion can act as the base.

Nucleophilic Attack : The alkoxide attacks the carbonyl carbon of the triglyceride (ester), forming a tetrahedral intermediate.

Product Formation : The intermediate collapses, eliminating a diglyceride anion and forming a fatty acid alkyl ester (biodiesel). The diglyceride anion is then protonated by the catalyst or another alcohol molecule.

This process repeats for the di- and monoglycerides (B3428702) until they are fully converted to biodiesel and glycerol. In reactions where acidic impurities or free fatty acids (FFAs) are present, CaO can react with them to form calcium carboxylates in situ. This suggests that the calcium carboxylate species is a relevant intermediate or active component in these catalytic systems. core.ac.uk The 2-ethylhexanoate ligands would influence the catalyst's solubility in the organic phase, potentially enhancing its interaction with the triglyceride substrate compared to a heterogeneous catalyst like CaO.

Influence of Ligand Environment and Stereochemical Control on Reaction Selectivity

The ligand environment around a metal catalyst is paramount in controlling reaction selectivity, including stereoselectivity. In the context of Calcium bis(2-ethylhexanolate), the two 2-ethylhexanoate ligands create a specific steric and electronic environment around the Ca²⁺ ion. This environment dictates how substrates (e.g., monomers, olefins) coordinate to the metal center.

While specific studies on stereocontrol using Calcium bis(2-ethylhexanolate) are sparse, insights can be drawn from related systems. For instance, in the radical polymerization of calcium methacrylate, quantum chemistry studies suggest that isotactic control is achieved through a bridging coordination motif. anu.edu.au In this model, the calcium cation simultaneously binds to the carboxylate groups of the incoming monomer, the terminal unit, and the penultimate unit of the growing polymer chain. anu.edu.au This chelated structure creates a rigid scaffold that directs the stereochemistry of the monomer addition. anu.edu.au

This principle can be extended to other catalytic reactions. The bulky, flexible 2-ethylhexanoate ligands of Calcium bis(2-ethylhexanolate) can influence the accessibility of the calcium center. Their coordination mode—whether monodentate, bidentate, or bridging between multiple calcium centers—can create specific chiral pockets or channels. This can lead to preferential binding of one enantiomer of a chiral substrate or direct the formation of a specific stereoisomer during the reaction, thereby exerting stereochemical control. The formation of ionic cross-links between calcium ions and carboxylate groups in polymers further illustrates the powerful directing influence of this interaction. researchgate.net

Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT Studies on analogous systems)

Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms at the molecular level, and it has been applied to various calcium-catalyzed reactions. These computational studies provide insights into transition state structures, reaction energy barriers, and the influence of ligands, which are often difficult to obtain experimentally.

For polymerization reactions, DFT calculations have been used to study the ROP of lactide catalyzed by calcium complexes with 2,6-di-tert-butyl-4-methylphenol (BHT) as the ligand. acs.org These studies help to understand the flexibility of the ligand's coordination to the calcium center, which allows the metal to modulate its electron density to facilitate the catalytic cycle. acs.org DFT has also been employed to investigate the mechanism of calcium-catalyzed copolymerization of epoxides and cyclic anhydrides, providing valuable details on the activation stage of the polymerization process. researchgate.net

In the context of stereocontrol, DFT calculations have been instrumental in understanding the origin of isotactic selectivity in the polymerization of calcium methacrylate. anu.edu.au The calculations revealed that a chelated bridging scaffold involving multiple carboxylate groups is energetically favorable and is responsible for regulating the orientation of the monomer as it adds to the polymer chain. anu.edu.au For ROP reactions catalyzed by aluminum complexes, which proceed by the same coordination-insertion mechanism, DFT studies have detailed the entire catalytic cycle, showing how factors like ligand electronics and sterics influence the rate-determining step. mdpi.com These studies on analogous systems provide a robust theoretical framework for understanding the potential mechanistic pathways and sources of selectivity in reactions catalyzed by Calcium bis(2-ethylhexanolate).

Applications of Calcium Bis 2 Ethylhexanolate in Materials Science and Industrial Catalysis

Polymerization Catalysis

Calcium-based catalysts, including Calcium bis(2-ethylhexanolate), are recognized for their effectiveness in various polymerization reactions. Their low toxicity compared to traditional heavy metal catalysts makes them a subject of ongoing research and industrial interest.

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., L-Lactide, ε-Caprolactone)

Calcium bis(2-ethylhexanolate) and related calcium compounds serve as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like L-lactide (L-LA) and ε-caprolactone (ε-CL). rsc.orgmdpi.com These monomers are precursors to biodegradable and biocompatible polyesters, namely polylactide (PLA) and polycaprolactone (B3415563) (PCL). The polymerization process, often proceeding through a coordination-insertion mechanism, is initiated by the calcium catalyst, leading to the formation of high molecular weight polymers. mdpi.comnih.gov The effectiveness of the catalyst can be influenced by reaction conditions such as temperature and the presence of co-initiators. mdpi.comnih.gov

Research into various metal-based catalysts for ROP highlights the ongoing effort to develop efficient and controlled polymerization methods for these valuable polyesters. mdpi.comnih.govnih.govrsc.org The choice of catalyst is critical as it can affect the polymer's properties, including its molecular weight and molecular weight distribution. rsc.org

Role as a Thermal Stabilizer and Catalyst in Polyvinyl Chloride (PVC) Production

Polyvinyl chloride (PVC) is a widely used polymer that is thermally unstable at processing temperatures, necessitating the use of heat stabilizers. goldstab.com Calcium-based stabilizers, often in combination with zinc compounds (Ca/Zn stabilizers), are a prominent class of non-toxic and eco-friendly heat stabilizers. goldstab.comnih.gov These stabilizers protect PVC from thermal degradation during processing and use by neutralizing the hydrogen chloride (HCl) that is released, which otherwise autocatalyzes further degradation. specialchem.com

Calcium/Zinc stabilizers, which can include calcium carboxylates like Calcium bis(2-ethylhexanolate), offer good initial color stability. specialchem.comsemanticscholar.org They are considered a safer alternative to traditional lead-based stabilizers. nih.gov The synergistic effect between calcium and zinc carboxylates provides effective stabilization; the zinc soap acts quickly to prevent initial burning, while the calcium soap provides long-term stability. nih.gov

Use in Immortal Polymerization Processes (for related calcium systems)

"Immortal" polymerization is a type of living polymerization that can proceed even in the presence of protic impurities, like water or alcohol, which would terminate a conventional living polymerization. This is achieved through the use of a chain transfer agent (CTA). While specific studies on Calcium bis(2-ethylhexanolate) in immortal polymerization are not detailed, research on related ligand-free calcium systems, such as Ca[N(SiMe₃)₂]₂(THF)₂, has systematically investigated the immortal ring-opening polymerization (iROP) of L-lactide. rsc.org

In these systems, alcohols or phenols act as CTAs. The polymerization proceeds efficiently, and the molecular weights of the resulting polymers can be precisely controlled by the ratio of monomer to CTA, with narrow molecular weight distributions, which is characteristic of immortal polymerization. rsc.org The active initiating species is the Ca-O group, formed from the reaction with the alcohol or phenol-based CTA. rsc.org The catalytic activity is influenced by the steric and electronic effects of the chosen chain transfer agent. rsc.org

Application in Producing Biocompatible Polymers for Non-Clinical Devices

The polymers produced through the ring-opening polymerization of cyclic esters, such as PLA and PCL, are well-regarded for their biocompatibility and biodegradability. researchgate.netmdpi.com This makes them excellent candidates for a range of biomedical applications. The use of calcium-based catalysts is advantageous in this context because they are less toxic than catalysts based on heavy metals like tin. nih.gov The resulting polymers are suitable for creating materials for non-clinical devices where biocompatibility is essential. These applications can range from packaging materials to various consumer goods where direct or indirect contact with biological systems may occur. researchgate.net The properties of these polymers can be tuned through modifications like blending or copolymerization to meet the specific requirements of the intended application. researchgate.net

Coatings and Pigment Applications

In the paint and coatings industry, organometallic compounds are widely used as driers or siccatives. These additives are crucial for accelerating the drying process of alkyd-based coatings.

Role as a Paint Drier in Interior and Exterior Paints and Coatings

Calcium bis(2-ethylhexanolate) functions as an auxiliary or secondary drier in paints and coatings. organometal.euspecialchem.com While it has poor drying action on its own, it significantly enhances the performance of primary driers like cobalt, manganese, or zirconium. organometal.euresearchgate.net

The primary functions of calcium driers include:

Promoting Through-Drying : Calcium helps keep the paint film matrix open, which allows for better oxygen penetration deep into the film and facilitates the evaporation of solvents. durachem.com This ensures that the coating dries uniformly from top to bottom, preventing surface wrinkling. durachem.com

Improving Stability and Reducing "Loss of Dry" : It can minimize the loss of drying activity that occurs when paints are stored for long periods, especially in the presence of certain pigments that can adsorb primary driers. organometal.euspecialchem.com

Enhancing Pigment Dispersion : Calcium carboxylates act as effective pigment wetting and dispersing agents, leading to improved gloss and hardness of the final coating. organometal.euspecialchem.com

Performance under Adverse Conditions : The use of calcium is particularly effective for promoting drying under conditions of low temperature and high humidity. specialchem.com

Calcium driers are almost always used in combination with primary and other secondary driers to achieve a balanced drying profile. patchamltd.com

Pigment Wetting and Dispersing Agent

In the formulation of paints, coatings, and inks, the uniform dispersion of solid pigments within a liquid medium is crucial for achieving desired color strength, gloss, and stability. Calcium bis(2-ethylhexanolate) can function as an effective pigment wetting and dispersing agent. Wetting agents are essential for reducing the surface tension between the solid pigment particles and the liquid vehicle, allowing the liquid to displace air and wet the pigment surface more efficiently.

The mechanism of action for a dispersing agent involves the adsorption of the agent onto the pigment particles, which then helps to prevent them from re-agglomerating. This stabilization can be achieved through electrostatic or steric hindrance. While specific studies detailing the performance of Calcium bis(2-ethylhexanolate) are not extensively available, the general properties of metal carboxylates suggest their utility in this area. The calcium center can act as an anchor group to the pigment surface, while the 2-ethylhexanoate (B8288628) chains provide steric bulk, creating a barrier that prevents pigment particles from coming into close contact and flocculating. This leads to a stable dispersion with improved color properties and consistency.

Application in Commercial Printing Inks

The performance of commercial printing inks is heavily reliant on the quality of the pigment dispersion. Calcium compounds, such as calcium carbonate, are often used in printing ink formulations as extenders and to control rheology. Calcium bis(2-ethylhexanolate), with its dispersing properties, can contribute to the stability and printability of inks.

In offset printing, for instance, the interaction between the ink and water is a critical factor. The use of treated calcium carbonates can improve water uptake without causing bleeding. Although direct data on Calcium bis(2-ethylhexanolate) is limited, its properties as a calcium carboxylate suggest it could play a role in modifying the surface chemistry of pigments to enhance their interaction with the ink vehicle and improve transfer characteristics during the printing process. Gravure inks, which often utilize metallic resinates like calcium resinates, are another area where such a compound could find application to ensure rapid drying and good print quality.

Organic Synthesis and Industrial Chemical Processes

Beyond its applications in formulations, Calcium bis(2-ethylhexanolate) also serves as a catalyst and an intermediate in various chemical processes.

The acylation of amines and the aminolysis of lactones are important reactions in organic synthesis for the formation of amides and hydroxyamides, respectively. While various catalysts have been developed for these transformations, specific research detailing the catalytic activity of Calcium bis(2-ethylhexanolate) in these particular reactions is not prominent in the reviewed scientific literature. Typically, other Lewis acidic metal salts or organocatalysts are employed for these purposes. For instance, studies have shown the effectiveness of calcium(II) phosphate (B84403) complexes in the conjugate addition of amines. However, a direct catalytic role for Calcium bis(2-ethylhexanolate) in amine acylation or lactone aminolysis is not well-documented.

Metal 2-ethylhexanoates, including the calcium salt, are valuable precursors in materials science for the synthesis of various metal-organic compounds and materials. They can be used in the preparation of metal-organic frameworks (MOFs), which are crystalline materials with a wide range of applications in gas storage, separation, and catalysis. The organic ligand, 2-ethylhexanoate, can be displaced or incorporated into the final structure, making Calcium bis(2-ethylhexanolate) a useful starting material for the synthesis of more complex calcium-based materials.

One of the most promising applications of calcium-based catalysts is in the chemical recycling of waste poly(ethylene terephthalate) (PET). Glycolysis is a key process for the depolymerization of PET into its monomer, bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), which can then be used to produce new PET. Various studies have demonstrated the effectiveness of calcium compounds, acting as Lewis acid catalysts, in this transesterification reaction.

Calcium oxide (CaO) and other calcium salts have been shown to be effective, low-cost, and environmentally friendly catalysts for PET glycolysis. The mechanism involves the coordination of the calcium ion to the carbonyl oxygen of the ester group in PET, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by ethylene (B1197577) glycol.

The following table summarizes the performance of different calcium-based catalysts in the glycolysis of PET under various reaction conditions, illustrating the potential for analogous calcium compounds like Calcium bis(2-ethylhexanolate) to be effective in this application.

| Catalyst | PET Conversion (%) | BHET Yield (%) | Temperature (°C) | Time (h) | Catalyst Loading (wt%) |

| Calcium Oxide (from eggshells) | 100 | 95.0 | 200 | 1.5 | 1.0 |

| Calcium Oxide (from oyster shells) | - | 68.6 | 195 | 1 | 1.0 |

| Calcium Acetate | - | - | 180 | - | - |

This table is interactive. You can sort and filter the data by clicking on the column headers.

These studies highlight the high efficiency of calcium-based catalysts in PET depolymerization, achieving high conversion and yield of the desired monomer, BHET. This suggests that Calcium bis(2-ethylhexanolate), as a calcium-containing Lewis acid, would likely exhibit similar catalytic activity.

Emerging Applications and Material Interactions

The versatility of Calcium bis(2-ethylhexanolate) suggests potential for its use in other emerging applications. Its role as a precursor for calcium-based materials could be extended to the synthesis of novel catalysts, sensors, and biomedical materials. For instance, calcium-based MOFs are being explored for drug delivery and gas adsorption due to their high stability and low toxicity. The interaction of Calcium bis(2-ethylhexanolate) with various polymers and organic substrates continues to be an area of interest for developing new materials with tailored properties.

Potential in Solar Energy Technologies

The development of efficient and stable solar cells is a cornerstone of renewable energy research. Perovskite solar cells (PSCs) have emerged as a promising photovoltaic technology due to their high power conversion efficiencies. However, their long-term stability remains a significant challenge. One effective strategy to enhance both the efficiency and stability of PSCs is the use of chemical additives during the fabrication of the perovskite light-absorbing layer.

Metal carboxylates, including ethylhexanoates, have been investigated as additives to modulate the crystallization of the perovskite film and passivate defects. osti.gov While specific research on Calcium bis(2-ethylhexanolate) in this context is nascent, its properties as a calcium source soluble in organic solvents suggest a potential role. americanelements.com Additives in PSCs can influence the kinetics of perovskite film growth, leading to larger grain sizes and reduced non-radiative recombination, which in turn boosts power conversion efficiency. perovskite-info.com For instance, acetate-based additives have been shown to suppress ion migration and improve thermal stability in MAPbI₃-based perovskites. mdpi.com Given that Calcium bis(2-ethylhexanolate) can act as a precursor for calcium-based materials, it is plausible that it could be utilized to introduce calcium ions into the perovskite structure or at its interfaces to enhance stability and performance, similar to other metal carboxylate additives. americanelements.com

The general function of additives in perovskite solar cells is summarized in the table below.

| Additive Type | Function | Potential Effect of Calcium bis(2-ethylhexanolate) |

| Lewis Acids/Bases | Defect passivation, influencing crystal growth | The carboxylate group could act as a Lewis base, passivating defects. |

| Ammonium Salts | Improved film morphology and charge carrier mobility | Not directly applicable, but the organic component could influence film formation. |

| Metal Cations | Doping, altering electronic properties, enhancing stability | Introduction of Ca²⁺ ions could enhance structural stability. |

Potential in Water Treatment Applications

The removal of heavy metals from wastewater is a critical environmental concern. Various methods are employed for this purpose, with adsorption being a highly effective technique. mdpi.com Calcium-based compounds, particularly calcium carbonate, have demonstrated significant efficiency in adsorbing a range of heavy metal ions from aqueous solutions. iscientific.orgnih.gov The mechanism often involves precipitation of poorly soluble carbonates and hydroxides of the heavy metals. researchgate.net

Calcium bis(2-ethylhexanolate) is noted for its utility in recent water treatment applications. americanelements.com As a metal carboxylate, it can be harnessed for environmental applications, particularly in wastewater treatment and soil remediation. Carboxylates can chelate heavy metals, facilitating their removal from contaminated water. The solubility of Calcium bis(2-ethylhexanolate) in organic solvents also makes it a versatile precursor for synthesizing calcium-based nanoparticles with high efficacy in removing various pollutants.

The efficiency of calcium carbonate in removing various heavy metals is presented in the table below, suggesting the potential efficacy of other calcium-based compounds like Calcium bis(2-ethylhexanolate).

| Heavy Metal Ion | Initial Concentration (mg/L) | Concentration after Treatment (mg/L) | Removal Efficiency (%) |

| Fe³⁺ | 168 | 0.339 | 99.79 |

| Cr³⁺ | 156 | 0.139 | 99.91 |

| Cu²⁺ | 190.5 | 0.024 | 99.98 |

| Zn²⁺ | 159.9 | 0.008 | 99.99 |

| Pb²⁺ | 621 | 0.351 | 99.94 |

| Cd²⁺ | 342 | 0.002 | 99.98 |

| Data sourced from a study on heavy metal removal using calcium carbonate. iscientific.org |

Interaction with and Incorporation into Geopolymer Matrices

Geopolymers are emerging as a sustainable alternative to traditional Portland cement, offering excellent mechanical properties and lower carbon dioxide emissions during production. mdpi.com The properties of geopolymers can be tailored by incorporating various additives. Calcium-containing materials are of particular interest as they can significantly influence the geopolymerization process.

The addition of a calcium source to a geopolymer mix can accelerate setting times and enhance compressive strength. researchgate.net This is attributed to the formation of calcium-aluminosilicate-hydrate (C-A-S-H) gels alongside the primary sodium-aluminosilicate-hydrate (N-A-S-H) gel, which densifies the microstructure of the geopolymer. nih.gov While common inorganic calcium sources like calcium carbonate and calcium hydroxide (B78521) have been extensively studied, the use of organic calcium compounds such as Calcium bis(2-ethylhexanolate) is a novel area of investigation.

As a soluble calcium source, Calcium bis(2-ethylhexanolate) could provide readily available Ca²⁺ ions that can participate in the geopolymerization reaction. americanelements.com The organic 2-ethylhexanoate ligands would likely decompose or be incorporated into the matrix in a different manner than simple inorganic anions. The reactivity of the calcium source is a critical factor; for instance, the addition of calcium carbonate can act as nucleation sites for the formation of reaction products. mdpi.com An organic salt like Calcium bis(2-ethylhexanolate) would offer different dissolution and reaction kinetics, potentially allowing for more controlled modification of the geopolymer properties. Increased calcium content has been shown to aid in the dissolution of aluminosilicate (B74896) precursors, thereby promoting the geopolymerization reaction. researchgate.net

The following table summarizes the effects of different calcium sources on the final setting time of metakaolin-based geopolymers, illustrating the significant impact of the nature of the calcium compound.

| Calcium Source Additive | Final Setting Time (minutes) |

| None (Control) | 358 |

| Calcium Carbonate (CC) | 604 |

| Calcium Hydroxide (CH) | 20 |

| Data based on a study of metakaolin geopolymers. nih.gov |

Comparative Catalytic Performance and Structure Activity Relationships

Comparison with Other Metal 2-Ethylhexanoates in Polymerization (e.g., Zn, Sn, Mg, Co, Bi)

Calcium bis(2-ethylhexanoate) is one of many metal 2-ethylhexanoates utilized in polymerization catalysis. Its counterparts, including those of zinc, tin, magnesium, cobalt, and bismuth, are also employed in various polymerization processes, with their efficacy being highly dependent on the specific reaction.

In the context of ring-opening polymerization (ROP) of lactide, a common method for producing polylactic acid (PLA), the catalytic performance of calcium bis(2-ethylhexanoate) has been directly compared with its zinc and magnesium analogues. Research indicates that under identical conditions, the catalytic activity of these biocompatible metal octoates varies significantly. acs.org

Tin(II) 2-ethylhexanoate (B8288628), often referred to as stannous octoate, is one of the most widely used catalysts for the ROP of cyclic esters like lactide and ε-caprolactone. nih.govnih.gov Bismuth(III) 2-ethylhexanoate has also been investigated as a non-toxic alternative to tin-based catalysts in the ROP of lactones, showing high efficiency and a low tendency for racemization of lactides, even at elevated temperatures. nih.gov From kinetic studies of homopolymerizations, it was found that bismuth(III) hexanoate (B1226103) is a less efficient initiator and transesterification catalyst than tin(II) 2-ethylhexanoate. researchgate.net

Cobalt(II) 2-ethylhexanoate and manganese(II) 2-ethylhexanoate are well-known catalysts, particularly in the oxidative polymerization of drying oils. In this application, cobalt(II) 2-ethylhexanoate is generally found to be more active than its manganese counterpart. scielo.br The primary role of cobalt bis(2-ethylhexanoate) is as a catalyst in unsaturated polyester (B1180765) resins and as a drying agent in coatings. pmarketresearch.com

A comparative study on the polymerization of L-lactide provides quantitative insight into the relative performance of calcium, magnesium, and zinc 2-ethylhexanoates. The results of this study are summarized in the table below.

| Catalyst | Lactide Conversion (%) | Polymer Molecular Weight (Mw, kg/mol) |

|---|---|---|

| Calcium bis(2-ethylhexanoate) | 58 | 19.5 |

| Magnesium bis(2-ethylhexanoate) | 91.5 | 31 |

| Zinc bis(2-ethylhexanoate) | 92.8 | 64 |

This data is based on the L-lactide polymerization carried out at 200°C for 24 hours with a 0.05% molar catalyst concentration. scielo.br

Comparative Analysis of Catalytic Activity, Selectivity, and Efficiency

The catalytic activity, selectivity, and efficiency of calcium bis(2-ethylhexanoate) relative to other metal 2-ethylhexanoates are crucial for its application in polymerization. As demonstrated in the L-lactide polymerization study, calcium bis(2-ethylhexanoate) exhibits lower activity compared to its magnesium and zinc counterparts, resulting in lower monomer conversion and producing a polymer with a lower molecular weight under the same reaction conditions. acs.org The order of activity in this specific polymerization was found to be Zn > Mg > Ca. scielo.br

In the copolymerization of ε-caprolactone and glycolide, bismuth(III) hexanoate was found to favor the formation of alternating sequences more significantly than tin(II) 2-ethylhexanoate, especially at higher temperatures. researchgate.net This indicates a higher selectivity of the bismuth catalyst towards alternating copolymerization under these conditions.

The efficiency of these catalysts can also be considered in terms of the required catalyst loading and the potential for side reactions. For instance, in the ROP of ε-caprolactone, the concentration of tin(II) 2-ethylhexanoate can be significantly reduced without negatively impacting the reaction, which is beneficial for reducing residual metal content in the final polymer. nih.gov

Influence of Metal Center and Ligand Variations on Catalytic Properties

The catalytic properties of metal 2-ethylhexanoates are profoundly influenced by the nature of the central metal ion and the surrounding ligands. The metal center's Lewis acidity, ionic radius, and coordination preferences play a pivotal role in its interaction with the monomer and the growing polymer chain. nih.gov

The observed trend in catalytic activity for lactide polymerization (Zn > Mg > Ca) can be partly attributed to the differing properties of the metal ions. scielo.br Zinc, being a transition metal, has different coordination chemistry compared to the alkaline earth metals magnesium and calcium. The Lewis acidity of the metal center is a key factor in the coordination-insertion mechanism of ring-opening polymerization, affecting the activation of the monomer. nih.gov

Furthermore, the size of the metal ion can influence the steric environment around the active site, which in turn can affect the rate of polymerization and the stereoselectivity of the process. nih.gov Alkaline earth metals, for instance, show increasing nucleophilicity as one descends the group, which can render the activation of monomers more feasible. nih.gov

Bimetallic and Co-Catalytic Systems Involving Calcium 2-Ethylhexanoate (e.g., Lithium-Calcium systems)

Bimetallic catalytic systems, where two different metal centers work in synergy, can offer unique catalytic properties that are not achievable with single-metal catalysts. Calcium-based systems, in conjunction with other metals like lithium, have been explored as innovative initiators for anionic polymerization.

A notable example is the use of a bimetallic Calcium-Lithium system for the controlled anionic polymerization of butadiene. researchgate.net This system allows for the modulation of the polybutadiene (B167195) microstructure, particularly the content of 1,4-trans units, which is a key parameter for the properties of synthetic rubbers. The ratio of calcium to lithium in the initiator system has a direct impact on the polymerization kinetics, control over molar masses, and the microstructure of the resulting polymer. researchgate.netmdpi.com

The influence of the [Ca]/[Li] ratio on the anionic polymerization of butadiene is detailed in the table below.

| [Ca]/[Li] Ratio | 1,4-trans Content (%) | Molar Mass (Mn, kg/mol) | Dispersity (Đ) |

|---|---|---|---|

| 0.1 | 55 | 5.8 | 1.15 |

| 0.25 | 65 | 6.2 | 1.12 |

| 0.5 | 75 | 6.5 | 1.10 |

| 1 | 80 | 7.0 | 1.08 |

Data from the anionic polymerization of butadiene using a [(THF)2Ca(HMDS)2]:[n-BuLi] initiator system. researchgate.net

These results demonstrate that an increasing proportion of calcium in the bimetallic initiator leads to a higher content of 1,4-trans units in the polybutadiene, along with better control over the polymer's molecular weight and a narrower dispersity. This highlights the potential of using calcium-based compounds in sophisticated co-catalytic systems to fine-tune polymer properties.

Environmental Fate and Ecological Impact Assessment

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For Calcium bis(2-ethylhexanolate), it is informative to analyze the degradation of its precursor, 2-ethylhexanoic acid (2-EHA), and related compounds to understand its likely environmental fate. In aqueous solutions, metal carboxylates like Calcium bis(2-ethylhexanolate) are expected to readily dissociate into the free metal ion (Ca²⁺) and the free acid, in this case, 2-ethylhexanoate (B8288628) nih.gov. The subsequent fate is then largely determined by the behavior of the 2-ethylhexanoate anion.

Studies on the biodegradability of 2-ethylhexanoic acid (2-EHA), a key precursor and likely dissociation product of Calcium bis(2-ethylhexanolate), have yielded varied results. Some findings suggest it is readily biodegradable, while others indicate it can be recalcitrant under certain conditions.

One safety data sheet indicates that 2-EHA is "Easily biodegradable" moellerchemie.com. However, other research presents a more complex picture. In studies investigating the degradation of 2-ethylhexyl nitrate (B79036) (2-EHN), the intermediate product 2-ethylhexanol was effectively biodegraded, but the subsequent product, 2-ethylhexanoic acid, was not biodegraded and was noted to be toxic for most bacteria under the study's conditions asm.org. Similarly, in wastewater treatment contexts, 2-ethylhexanoic acid has been identified as a recalcitrant product of plasticizer degradation, found at the highest concentration in the plant's influent among the metabolites studied sludgenews.org. The ability of microorganisms to oxidize 2-ethylhexanol to 2-ethylhexanoic acid is a known metabolic pathway nih.gov.

| Study Context | Finding on 2-EHA Biodegradation | Source |

|---|---|---|

| Safety Data Assessment | Reported as "Easily biodegradable" | moellerchemie.com |

| Degradation of 2-Ethylhexyl Nitrate (2-EHN) | Was not biodegraded; considered toxic to most bacteria in the experiment. | asm.org |

| Wastewater Treatment Plant Analysis | Identified as a "recalcitrant product of plasticizer degradation." | sludgenews.org |

The environmental transformation of larger molecules containing the 2-ethylhexyl moiety provides insight into the potential breakdown products relevant to Calcium bis(2-ethylhexanolate). Studies on plasticizers are particularly relevant. For instance, the plasticizer di(2-ethylhexyl) terephthalate (B1205515) (DEHTP) is metabolized into oxidative products, including mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP) and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP) nih.gov.

In wastewater and sewage systems, significant biodegradation of plasticizers such as bis(2-ethylhexyl) phthalate (B1215562) (BEHP) and bis(2-ethylhexyl) adipate (B1204190) (BEHA) has been observed. This process results in the formation of key transformation products: 2-ethylhexanol, 2-ethylhexanal, and 2-ethylhexanoic acid sludgenews.org. Further investigation into the biodegradation of 2-EHN by Mycobacterium austroafricanum showed that its breakdown yielded not only 2-ethylhexanoic acid but also 4-ethyl-dihydro-2(3H)-furanone (4-EDF) asm.orgresearchgate.net.

| Precursor Compound | Identified Transformation Product(s) | Environment/Context |

|---|---|---|

| Di(2-ethylhexyl) terephthalate (DEHTP) | mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP), mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP) | Human Metabolism |

| Bis(2-ethylhexyl) phthalate (BEHP), Bis(2-ethylhexyl) adipate (BEHA) | 2-ethylhexanol, 2-ethylhexanal, 2-ethylhexanoic acid | Wastewater Treatment |

| 2-Ethylhexyl Nitrate (2-EHN) | 2-ethylhexanoic acid, 4-ethyl-dihydro-2(3H)-furanone (4-EDF) | Bacterial Culture |

Specific data on the degradation of Calcium bis(2-ethylhexanolate) within distinct environmental media like the alkaline environments found in geopolymers is limited in publicly available literature. However, based on its chemical nature as a metal carboxylate, it is expected to dissociate in aqueous environments nih.gov. The stability of the resulting 2-ethylhexanoate anion would be pH-dependent. In alkaline conditions, it would remain as the soluble anion, while in neutral or acidic conditions, it would be in equilibrium with the less soluble 2-ethylhexanoic acid.

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the accumulation of substances in an organism. For 2-ethylhexyl 2-ethylhexanoate, a structurally related compound, it was determined that it meets the bioaccumulation criteria set out in the Persistence and Bioaccumulation Regulations of the Canadian Environmental Protection Act (CEPA) 1999, though it did not meet the persistence criteria canada.ca.

Ecological Risk Classification and Assessment Methodologies (e.g., Ecological Risk Classification (ERC))

A formal ecological risk characterization of Calcium bis(2-ethylhexanolate) was conducted by the Government of Canada using the Ecological Risk Classification of Organic Substances (ERC) approach canada.cacanada.cacanada.ca. The ERC is a risk-based methodology that considers multiple metrics for both hazard and exposure to classify a substance's potential ecological risk canada.ca.

The key metrics used in the ERC framework to determine hazard include:

Mode of toxic action

Chemical reactivity

Food web-derived internal toxicity

Bioavailability

Exposure potential is evaluated based on factors such as:

Potential emission rates

Long-range air transport potential

Based on the ERC assessment, Calcium bis(2-ethylhexanoate) was classified as having both low hazard and low exposure potential. Consequently, the substance was determined to have a low potential for ecological risk canada.cacanada.ca.

| Substance | ERC Hazard Classification | ERC Exposure Classification | Final Ecological Risk Potential | Source |

|---|---|---|---|---|

| Calcium bis(2-ethylhexanolate) | Low | Low | Low | canada.cacanada.ca |

Life Cycle Assessment (LCA) Frameworks for Environmental Footprint Evaluation

No specific Life Cycle Assessment (LCA) studies for Calcium bis(2-ethylhexanolate) were identified in the reviewed literature. An LCA is a comprehensive framework used to evaluate the environmental footprint of a product or substance throughout its entire life cycle.

A theoretical LCA for Calcium bis(2-ethylhexanolate) would typically involve:

Goal and Scope Definition: Defining the purpose of the assessment, the functional unit, and the system boundaries (from raw material acquisition to final disposal).

Life Cycle Inventory (LCI): Quantifying the inputs (raw materials, energy) and outputs (emissions to air, water, and soil; waste generation) at each stage, including the synthesis of 2-ethylhexanoic acid, the reaction with a calcium source, formulation into products (e.g., paints, coatings), use phase, and end-of-life (recycling, disposal).

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI, such as global warming potential, ozone depletion, and ecotoxicity.

Without a dedicated LCA, a complete picture of the environmental footprint of Calcium bis(2-ethylhexanolate) across its life cycle is not available.

Environmental Release and Leaching Studies (e.g., from automotive glass waste matrices)

Limited specific research has been published on the direct environmental release and leaching of Calcium bis(2-ethylhexanolate) from automotive glass waste matrices. However, by examining its use in related industrial products and general principles of chemical leaching from polymers, an assessment of its potential environmental fate can be established.

Calcium bis(2-ethylhexanolate) is utilized in the manufacturing of various products, including polymers, coating products, inks, and toners europa.eu. Environmental release can occur from industrial settings during the formulation of mixtures and in the production of articles europa.eu. Furthermore, its incorporation into long-life materials used in construction and other applications implies a potential for gradual release into the environment over the service life of these products europa.eu.

While direct leaching data from automotive glass is not available, the behavior of additives in plastic matrices offers relevant insights. Additives that are not chemically bonded to a polymer can migrate out of the material. This leaching process is influenced by factors such as the additive's solubility, the permeability of the polymer matrix, temperature, and pH oaepublish.com. Since Calcium bis(2-ethylhexanolate) is used as a stabilizer in plastics, it is plausible that it could leach from waste plastic components associated with automotive end-of-life materials cymitquimica.com.

The following table presents a summary of findings from a Canadian government screening assessment on the ecological risk of Calcium bis(2-ethylhexanoate).

| Assessment Parameter | Finding | Source |

| Ecological Hazard Potential | Low | canada.ca |

| Ecological Risk Classification | Low potential for ecological risk | canada.ca |

| Environmental Harm Conclusion | Unlikely to be causing ecological harm | canada.cacanada.ca |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Molecular Structure and Reaction Pathways

While specific DFT studies focused solely on Calcium bis(2-ethylhexanolate) are not extensively detailed in the literature, the methodology has been applied to various related Ca(II) complexes and metal carboxylates. mdpi.comnih.gov Such studies are instrumental in understanding the electronic structure and the nature of the coordination between the calcium ion and the carboxylate ligands. mdpi.com DFT can be used to determine the preferred coordination mode of the 2-ethylhexanoate (B8288628) ligand, which can be monodentate, bidentate chelating, or bidentate bridging. researchgate.netwikipedia.org Ab initio modeling of metal carboxylate complexes has shown that shifts in the wavenumber of carboxylate stretching modes in infrared spectra can be correlated with the bonding geometry, a principle that DFT calculations can test and refine. nih.gov

Furthermore, DFT is a valuable tool for exploring potential reaction pathways when Calcium bis(2-ethylhexanolate) acts as a catalyst. beilstein-journals.orgresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a reaction, identify the rate-determining step, and understand the catalytic cycle at a fundamental level. beilstein-journals.org For instance, DFT computations have been successfully used to elucidate the mechanism of reactions catalyzed by other calcium complexes, providing insights that are likely transferable to systems involving Calcium bis(2-ethylhexanolate). beilstein-journals.org

| Parameter | Predicted Value Range | Method of Determination | Significance |

| Ca-O Bond Length | ~2.03 - 2.09 Å | DFT Geometry Optimization | Indicates the strength and nature of the calcium-oxygen coordination bond. mdpi.com |

| O-Ca-O Bond Angle | Varies (e.g., ~78° - 98°) | DFT Geometry Optimization | Defines the coordination geometry around the central calcium ion. mdpi.com |

| C=O Stretch Frequency | ~1600 cm⁻¹ | DFT Vibrational Analysis | Correlates with experimental IR spectra to confirm carboxylate coordination. mdpi.com |

| C-O Stretch Frequency | ~1425 cm⁻¹ | DFT Vibrational Analysis | Helps distinguish between different coordination modes (monodentate, bidentate). mdpi.comresearchgate.net |

| Reaction Energy Profile | Varies by reaction | DFT Transition State Search | Elucidates catalytic mechanisms and identifies rate-limiting steps. beilstein-journals.orgresearchgate.net |

This table presents typical data that can be obtained from DFT calculations on calcium carboxylate complexes, based on findings for analogous structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., for related compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its activity or a specific property. researchgate.netnih.gov This is achieved by correlating calculated molecular descriptors (which quantify physicochemical properties) with experimentally measured activities. uobasrah.edu.iq

For metal carboxylates like Calcium bis(2-ethylhexanolate), QSAR models could be developed to predict their performance in various applications, such as their efficiency as catalysts or their stabilizing effects in polymer formulations. While specific QSAR studies on the industrial applications of Calcium bis(2-ethylhexanolate) are not prominent, the methodology is well-established for other calcium-related compounds in different contexts, such as predicting biological activity. researchgate.netnih.gov

A typical QSAR study involves the following steps:

Data Set Collection: A series of related compounds (e.g., different metal carboxylates) with measured activity data is compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors derived from methods like DFT. researchgate.netuobasrah.edu.iq

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links a subset of the most relevant descriptors to the observed activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques and, ideally, an external set of compounds not used in model development. researchgate.net

By applying this approach, it would be theoretically possible to create models that predict, for example, the catalytic rate constant of a polymerization reaction based on the structural features of various metal 2-ethylhexanoate catalysts.

| Step | Description | Example Descriptors/Methods | Objective |

| 1. Data Collection | Gather experimental data for a series of metal carboxylates. | Catalytic turnover frequency, polymerization rate, thermal stability. | Create a training and test set for model building. researchgate.net |

| 2. Descriptor Generation | Calculate numerical representations of molecular structure. | Molecular Weight, HOMO/LUMO energies, Dipole Moment, Steric Parameters. uobasrah.edu.iq | Quantify structural features relevant to the activity. |

| 3. Model Building | Use statistical analysis to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). researchgate.net | Develop a predictive mathematical equation. |

| 4. Validation | Assess the model's accuracy and predictive capability. | Cross-validation (e.g., Leave-One-Out), Y-randomization, prediction for an external test set. researchgate.net | Ensure the model is robust and not due to chance correlation. |

This table outlines the general workflow for a hypothetical QSAR study on metal carboxylates.

Kinetic Modeling of Complex Reactions (e.g., Cumene (B47948) Oxidation, Polymerization)

Cumene Oxidation: The oxidation of cumene to cumene hydroperoxide is a classic radical-chain reaction of significant industrial importance. researchgate.netdntb.gov.ua Kinetic models for this process are based on a detailed reaction scheme that includes initiation, propagation, and termination steps. mdpi.com Metal complexes, including those of calcium, can act as catalysts, influencing the rates of these steps, particularly the decomposition of hydroperoxides to generate radicals. researchgate.netmdpi.com A general kinetic model for cumene oxidation catalyzed by metal 2-ethylhexanoates has been developed, taking the form of a system of nonlinear differential equations that describe the concentration changes of all species over time. researchgate.net Such models can reproduce experimental data with reasonable accuracy and are used to study the influence of catalyst concentration, temperature, and oxygen partial pressure on the reaction rate and product selectivity. dntb.gov.uamdpi.com